molecular formula C4H4F4O2 B12084556 2,2,3,3-Tetrafluoropropyl formate

2,2,3,3-Tetrafluoropropyl formate

Cat. No.: B12084556
M. Wt: 160.07 g/mol
InChI Key: MGGUINIFYAWUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoropropyl formate is an organic compound with the molecular formula C₄H₄F₄O₂ It is characterized by the presence of four fluorine atoms attached to a propyl group, which is further bonded to a formate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl formate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with formic acid or its derivatives. A common method includes the esterification of 2,2,3,3-tetrafluoropropanol with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropyl formate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,3,3-tetrafluoropropanol and formic acid.

    Reduction: The formate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the propyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Hydrolysis: 2,2,3,3-Tetrafluoropropanol and formic acid.

    Reduction: 2,2,3,3-Tetrafluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl formate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.

    Medicine: Fluorinated compounds are often investigated for their unique pharmacokinetic properties, and this compound could serve as a precursor in drug development.

    Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl formate in chemical reactions involves the reactivity of the formate ester and the fluorinated propyl group. The formate ester can undergo nucleophilic attack, leading to hydrolysis or reduction, while the fluorinated propyl group can participate in substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

    2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a formate ester.

    2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, used in polymer synthesis.

    2,2,3,3-Tetrafluoropropanol: The alcohol precursor to 2,2,3,3-Tetrafluoropropyl formate.

Uniqueness: this compound is unique due to its specific combination of a fluorinated propyl group and a formate ester. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and materials science.

By understanding the properties, synthesis, and applications of this compound, researchers can leverage its unique characteristics for innovative developments in various scientific fields.

Properties

Molecular Formula

C4H4F4O2

Molecular Weight

160.07 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl formate

InChI

InChI=1S/C4H4F4O2/c5-3(6)4(7,8)1-10-2-9/h2-3H,1H2

InChI Key

MGGUINIFYAWUGP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.